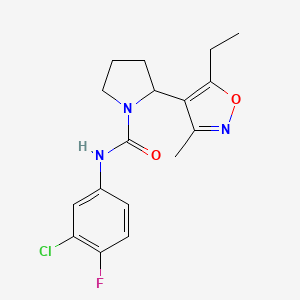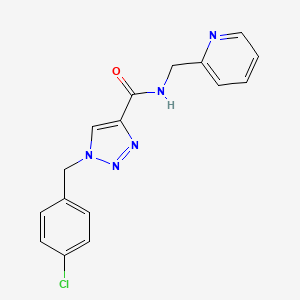![molecular formula C12H23NO B6100852 [1-(4-methylcyclohexyl)-2-pyrrolidinyl]methanol](/img/structure/B6100852.png)
[1-(4-methylcyclohexyl)-2-pyrrolidinyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(4-methylcyclohexyl)-2-pyrrolidinyl]methanol, also known as 4-MeO-PCMo, is a synthetic drug that belongs to the class of arylcyclohexylamines. It is a potent dissociative anesthetic and has been found to have potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of [1-(4-methylcyclohexyl)-2-pyrrolidinyl]methanol is primarily through NMDA receptor antagonism. It binds to the phencyclidine (PCP) binding site on the NMDA receptor and inhibits the influx of calcium ions into the neuron. This leads to a decrease in neurotransmitter release and ultimately results in dissociative anesthesia.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are primarily related to its NMDA receptor antagonism. It has been shown to induce dissociative anesthesia in animal models and has neuroprotective effects. It may also have potential therapeutic applications in the treatment of neurodegenerative diseases. However, further research is needed to fully understand its effects on the brain and body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using [1-(4-methylcyclohexyl)-2-pyrrolidinyl]methanol in lab experiments is its potent NMDA receptor antagonism. This makes it a useful tool in studying the role of NMDA receptors in synaptic plasticity and learning and memory. However, one limitation is its potential toxicity and the need for careful handling and disposal.
Direcciones Futuras
There are several potential future directions for research on [1-(4-methylcyclohexyl)-2-pyrrolidinyl]methanol. One area of interest is its potential therapeutic applications in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand its effects on the brain and body and to optimize its synthesis method. Finally, it may have potential applications in the development of new anesthetics and pain medications.
Conclusion
In conclusion, this compound is a synthetic drug with potential applications in scientific research. Its potent NMDA receptor antagonism and neuroprotective effects make it a useful tool in studying the role of NMDA receptors in synaptic plasticity and learning and memory. However, further research is needed to fully understand its effects on the brain and body and to optimize its synthesis method.
Métodos De Síntesis
[1-(4-methylcyclohexyl)-2-pyrrolidinyl]methanol can be synthesized using a multi-step process involving the reaction of 4-methylcyclohexanone with hydroxylamine hydrochloride to form 4-methylcyclohexanone oxime. The oxime is then reduced to the corresponding amine using sodium borohydride. The resulting amine is then reacted with pyrrolidine and formaldehyde to form this compound. The synthesis method has been optimized to produce high yields of the final product with minimal impurities.
Aplicaciones Científicas De Investigación
[1-(4-methylcyclohexyl)-2-pyrrolidinyl]methanol has potential applications in scientific research, particularly in the field of neuroscience. It has been found to have potent NMDA receptor antagonism and can induce dissociative anesthesia in animal models. It has also been shown to have neuroprotective effects and may have potential therapeutic applications in the treatment of neurodegenerative diseases. Additionally, it has been used as a tool in studying the role of NMDA receptors in synaptic plasticity and learning and memory.
Propiedades
IUPAC Name |
[1-(4-methylcyclohexyl)pyrrolidin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO/c1-10-4-6-11(7-5-10)13-8-2-3-12(13)9-14/h10-12,14H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFLXUPIJACULKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N2CCCC2CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-(4-nitrophenyl)acetamide](/img/structure/B6100774.png)
![4-[4-(3,4-dimethylphenoxy)but-2-en-1-yl]morpholine hydrochloride](/img/structure/B6100780.png)
![N-[2-(2-ethyl-2H-tetrazol-5-yl)phenyl]-4-methoxybenzenesulfonamide](/img/structure/B6100793.png)
![(1S,9S)-11-{[2-(4-fluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B6100806.png)
![N-[2-(dimethylamino)-4-quinolinyl]-2-[4-(2-furoyl)-1-piperazinyl]acetamide dihydrochloride](/img/structure/B6100812.png)
![3-({[2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B6100831.png)
![4-(2-fluorophenyl)-3-methyl-1-[6-(1-piperidinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6100838.png)
![N-{4-[(acetylamino)sulfonyl]phenyl}-2-(4-ethylphenyl)-4-quinolinecarboxamide](/img/structure/B6100844.png)
![[2-ethyl-3-(4-fluorophenyl)-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]acetic acid](/img/structure/B6100869.png)
![N-(sec-butyl)-5-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine](/img/structure/B6100877.png)
![N-methyl-2-(1-methyl-1H-pyrazol-4-yl)-N-{[2-(propylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}ethanamine](/img/structure/B6100885.png)


![5,6-dimethyl-2-[(2-phenoxyethyl)thio]-4(1H)-pyrimidinone](/img/structure/B6100898.png)